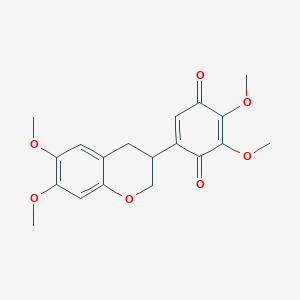
Abruquinone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone is a natural product found in the plant Abrus precatorius. This compound belongs to the class of isoflavonoids, which are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate methoxy-substituted benzaldehydes and acetophenones.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation to form the corresponding chalcones.
Cyclization: The chalcones are then cyclized using acidic or basic conditions to form the flavanone core.
Oxidation: The flavanone is oxidized to form the isoflavanquinone structure.
Industrial Production Methods
Industrial production methods for 6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone back to the corresponding hydroquinone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in the formation of new functionalized isoflavanquinones.
Applications De Recherche Scientifique
6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of isoflavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone involves several molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Cancer Therapy: The compound induces apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7,3’,4’-Tetramethoxyflavone: Another polymethoxyflavone with similar biological activities.
5,6,7,5′-Tetramethoxy-3′,4′-methylenedioxyflavone: A related compound with distinct structural features.
Uniqueness
6,7,3’,4’-Tetramethoxy-2’,5’-isoflavanquinone is unique due to its specific substitution pattern and the presence of both methoxy and quinone functionalities, which contribute to its diverse reactivity and biological activities.
Propriétés
Formule moléculaire |
C19H20O7 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
5-(6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H20O7/c1-22-15-6-10-5-11(9-26-14(10)8-16(15)23-2)12-7-13(20)18(24-3)19(25-4)17(12)21/h6-8,11H,5,9H2,1-4H3 |
Clé InChI |
ILLAZKQERSVUDX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |
Synonymes |
abruquinone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















